(4-Iodo-3-methylphenyl)methanol (4-Iodo-3-methylphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 959632-18-9
VCID: VC8011510
InChI: InChI=1S/C8H9IO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
SMILES: CC1=C(C=CC(=C1)CO)I
Molecular Formula: C8H9IO
Molecular Weight: 248.06

(4-Iodo-3-methylphenyl)methanol

CAS No.: 959632-18-9

Cat. No.: VC8011510

Molecular Formula: C8H9IO

Molecular Weight: 248.06

* For research use only. Not for human or veterinary use.

(4-Iodo-3-methylphenyl)methanol - 959632-18-9

Specification

CAS No. 959632-18-9
Molecular Formula C8H9IO
Molecular Weight 248.06
IUPAC Name (4-iodo-3-methylphenyl)methanol
Standard InChI InChI=1S/C8H9IO/c1-6-4-7(5-10)2-3-8(6)9/h2-4,10H,5H2,1H3
Standard InChI Key GKVHYRRQQVUDKB-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CO)I
Canonical SMILES CC1=C(C=CC(=C1)CO)I

Introduction

Structural and Chemical Identity

(4-Iodo-3-methylphenyl)methanol belongs to the class of substituted benzyl alcohols, distinguished by its iodine and methyl substituents. The iodine atom at the 4-position introduces significant steric and electronic effects, influencing both reactivity and solubility. The compound’s IUPAC name is 4-iodo-3-methylbenzenemethanol, with synonyms including (4-iodo-3-methylphenyl)methanol and Benzenemethanol, 4-iodo-3-methyl- .

Table 1: Fundamental Chemical Data

PropertyValueSource
Molecular FormulaC₈H₉IO
Molecular Weight248.06 g/mol
Density1.751±0.06 g/cm³ (Predicted)
Boiling Point281.4±25.0 °C (Predicted)
pKa14.16±0.10 (Predicted)
Exact Mass247.97000

The predicted density and boiling point suggest moderate intermolecular forces, consistent with its aromatic and polar hydroxymethyl group. The high pKa (14.16) indicates weak acidity, typical for benzyl alcohols .

Synthesis and Industrial Production

The synthesis of (4-Iodo-3-methylphenyl)methanol is documented in patents by Eli Lilly and Company, where it serves as a precursor for hydrazine derivatives. A key route involves:

  • Iodination of 3-methylbenzyl alcohol: Direct electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

  • Functional group interconversion: Reduction of a corresponding aldehyde or ester intermediate, though specific protocols remain proprietary .

A related synthesis for 4-iodo-3-methylisoxazole-5-carbaldehyde (CAS CN108329279B) demonstrates the broader applicability of iodination strategies. In this method, iodination with N-iodosuccinimide in acetonitrile and trifluoroacetic acid achieves regioselective substitution at the 4-position . Such methods likely inform the production of (4-Iodo-3-methylphenyl)methanol, though exact reaction conditions are tailored to substrate stability .

Table 2: Comparative Iodination Strategies

SubstrateReagentSolventTemperatureYield
3-Methylbenzyl alcoholN-IodosuccinimideAcetonitrile65–75°C~94%
5-(Diethoxymethyl)-3-methylisoxazoleN-IodosuccinimideAcetonitrile65–75°C82%

Physicochemical and Spectroscopic Properties

Experimental data for (4-Iodo-3-methylphenyl)methanol remain limited, but predicted properties align with structural analogs:

  • Solubility: Expected to be soluble in polar aprotic solvents (e.g., DMSO, THF) due to the hydroxymethyl group, with limited aqueous solubility .

  • Stability: Susceptible to oxidative degradation at the benzylic alcohol group, necessitating storage under inert atmospheres .

Nuclear magnetic resonance (NMR) data for related compounds, such as 5-(diethoxymethyl)-3-methylisoxazole, reveal characteristic peaks:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.21 (s, 1H, aromatic), 5.63 (s, 1H, methine), 3.66 (q, 4H, OCH₂), 2.33 (s, 3H, CH₃) .
    These signals suggest similar aromatic and aliphatic environments in (4-Iodo-3-methylphenyl)methanol.

Derivatives and Functional Analogues

Structural modifications of (4-Iodo-3-methylphenyl)methanol yield compounds with varied applications:

4.2 (4-Iodo-3-methylphenyl)methanamine Hydrochloride
Reduction of the hydroxymethyl group to an amine introduces basicity, expanding utility in drug delivery systems. The hydrochloride salt (CID 86775894) has a molecular weight of 265.53 g/mol and a predicted collision cross-section (CCS) of 138.0 Ų for [M+H]+ .

Table 3: Derivative Comparison

CompoundMolecular WeightKey FeatureApplication
(4-Iodo-3-methylphenyl)methanol248.06HydroxymethylPharmaceutical intermediate
(2-Fluoro-4-iodo-3-methylphenyl)methanol266.05Fluorine substitutionMetabolic studies
(4-Iodo-3-methylphenyl)methanamine HCl265.53Amine hydrochlorideDrug delivery

Industrial and Pharmaceutical Applications

(4-Iodo-3-methylphenyl)methanol’s primary use lies in synthesizing hydrazine derivatives for antipsychotic and anticancer agents. Eli Lilly’s patent (WO2007/140174 A2) details its conversion to (4-iodo-2-methylphenyl)hydrazine, a scaffold for dopamine D₃ receptor antagonists . The iodine atom facilitates subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of lead compounds .

Future Research Directions

  • Property Elucidation: Experimental determination of melting/boiling points and solubility profiles.

  • Green Synthesis: Developing catalytic iodination methods to reduce N-iodosuccinimide waste .

  • Biological Screening: Evaluating antimicrobial or anticancer activity given iodine’s radio-sensitizing potential.

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